molecular formula C12H15ClO3 B1669205 Clofibrate CAS No. 637-07-0

Clofibrate

Cat. No.: B1669205
CAS No.: 637-07-0
M. Wt: 242.70 g/mol
InChI Key: KNHUKKLJHYUCFP-UHFFFAOYSA-N
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Description

Clofibrate is a lipid-lowering agent used to control high cholesterol and triacylglyceride levels in the blood. It belongs to the class of fibrates and works by increasing lipoprotein lipase activity, promoting the conversion of very low-density lipoprotein to low-density lipoprotein, and subsequently reducing the level of very low-density lipoprotein. It can also increase the level of high-density lipoprotein .

Mechanism of Action

Target of Action

Clofibrate is an agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) . This receptor is found in muscle, liver, and other tissues . The activation of PPAR-α leads to changes in gene expression .

Mode of Action

This compound increases the activity of extrahepatic lipoprotein lipase (LL) . This results in increased lipoprotein triglyceride lipolysis . As a result, chylomicrons are degraded, very-low-density lipoproteins (VLDLs) are converted to low-density lipoproteins (LDLs), and LDLs are converted to high-density lipoproteins (HDL) .

Biochemical Pathways

The activation of PPAR-α by this compound leads to increased beta-oxidation, decreased triglyceride secretion, increased HDL, and increased lipoprotein lipase activity . This is accompanied by a slight increase in the secretion of lipids into the bile and ultimately the intestine .

Pharmacokinetics

This compound is generally well absorbed from the gastrointestinal tract . It displays a high degree of binding to albumin . It is metabolized by the hepatic cytochrome P450 (CYP) 3A4 . This compound is primarily excreted via the kidneys . The elimination half-life is highly variable, with an average of 18-22 hours . This half-life is prolonged in individuals with severe renal impairment .

Result of Action

The action of this compound leads to a decrease in serum cholesterol, particularly in those patients whose cholesterol elevation is due to the presence of intermediate-density lipoproteins (IDL) as a result of Type III hyperlipoproteinemia . It also leads to a decrease in triglycerides . It may produce a decrease in cholesterol linoleate but an increase in palmitoleate and oleate .

Action Environment

Environmental factors such as the presence of sodium fluoride can influence the action of this compound . In a study, it was found that this compound could mitigate fluoride-induced hypertension and nephrotoxicity . This suggests that the efficacy and stability of this compound can be influenced by environmental pollutants .

Biochemical Analysis

Biochemical Properties

Clofibrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It increases the activity of extrahepatic lipoprotein lipase, thereby enhancing lipoprotein triglyceride lipolysis. This process involves the degradation of chylomicrons and the conversion of VLDLs to LDLs and LDLs to HDLs . Additionally, this compound influences the secretion of lipids into the bile and intestine, contributing to its lipid-lowering effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by activating peroxisome proliferator-activated receptor alpha (PPARα), which regulates gene expression of enzymes involved in fatty acid oxidation. This activation leads to increased lipoprotein lipase levels, enhancing the clearance of triglyceride-rich lipoproteins . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, promoting the conversion of VLDL to LDL and HDL .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PPARα, which modulates the gene expression of enzymes related to fatty acid oxidation. This compound increases the activity of extrahepatic lipoprotein lipase, leading to enhanced lipoprotein triglyceride lipolysis. This process results in the degradation of chylomicrons, conversion of VLDLs to LDLs, and LDLs to HDLs . Additionally, this compound promotes the secretion of lipids into the bile and intestine, contributing to its lipid-lowering effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is hydrolyzed to clofibric acid and undergoes hepatic glucuronidation. Its elimination half-life is highly variable, averaging 18-22 hours, and is prolonged in cases of renal failure . Long-term studies have shown that this compound can induce changes in lipid metabolism, including increased monounsaturated fatty acid synthesis and alterations in cholesterol esters .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In pigs, this compound treatment resulted in heavier livers, higher peroxisome counts, and increased mRNA concentration of acyl-CoA oxidase . High doses of this compound can lead to adverse effects, such as hepatocarcinogenesis in rodents, likely due to oxidative stress and an impaired balance between apoptosis and cell proliferation .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PPARα. It influences fatty acid combustion, phospholipid biosynthesis, and lipoprotein metabolism. This compound-induced changes in lipid metabolism include increased monounsaturated fatty acid synthesis and alterations in cholesterol esters in the liver, heart, brain, and white adipose tissue .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is hydrolyzed to clofibric acid and undergoes hepatic glucuronidation. This compound increases the activity of extrahepatic lipoprotein lipase, enhancing lipoprotein triglyceride lipolysis and promoting the conversion of VLDL to LDL and HDL . It is primarily excreted through the renal system, with 95-99% of the compound being eliminated via the kidneys .

Subcellular Localization

This compound affects subcellular localization by inducing the relocation of phosphatidylcholine transfer protein (PC-TP) to mitochondria in endothelial cells. This relocation occurs within 5 minutes of this compound stimulation and is dependent on protein kinase C activation . Additionally, this compound administration in rats leads to a significant increase in the CoA pool in the liver, primarily due to an increase in free CoA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clofibrate is synthesized through the esterification of clofibric acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, this compound is produced by reacting clofibric acid with ethanol in the presence of a strong acid catalyst. The reaction mixture is heated under reflux, and the resulting ester is purified through distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Clofibrate undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to clofibric acid and ethanol in the presence of water and a strong acid or base.

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

    Reduction: this compound can be reduced to form reduced derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids or bases, water, and heat.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Clofibrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness

Clofibrate is unique in its specific molecular structure and its ability to increase lipoprotein lipase activity more effectively compared to some other fibrates. it has been discontinued in some regions due to adverse effects .

Properties

IUPAC Name

ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHUKKLJHYUCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020336
Record name Clofibrate
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Molecular Weight

242.70 g/mol
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Physical Description

Solid
Record name Clofibrate
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Boiling Point

148-150 °C @ 20 MM HG
Record name Clofibrate
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Solubility

Insoluble, INSOL IN WATER; SOL IN ALC, CHLOROFORM, MISCIBLE WITH ACETONE, ETHER, 2.90e-02 g/L
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Density

1.138-1.144 @ 20 °C
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Mechanism of Action

Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis. Chylomicrons are degraded, VLDLs are converted to LDLs, and LDLs are converted to HDL. This is accompanied by a slight increase in secretion of lipids into the bile and ultimately the intestine. Clofibrate also inhibits the synthesis and increases the clearance of apolipoprotein B, a carrier molecule for VLDL. Also, as a fibrate, Clofibrate is an agonist of the PPAR-α receptor[4] in muscle, liver, and other tissues. This agonism ultimately leads to modification in gene expression resulting in increased beta-oxidation, decreased triglyceride secretion, increased HDL, increased lipoprotein lipase activity., Clofibrate decreases serum very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) concn in healthy individuals and abnormal lipoproteins in patients with type III hyperlipoproteinemia. Serum triglyceride concn are usually reduced more than cholesterol concn., The exact mechanism by which clofibrate lowers serum concn of triglycerides and cholesterol is unknown. Apparently, the drug has several antilipemic actions, including increasing triglyceride and VLDL clearance, inhibition of the biosynthesis of cholesterol before mevalonate formation, mobilization of cholesterol from tissues, increasing fecal excretion of neutral sterols, decreasing hepatic lipoprotein synthesis and/or secretion (particularly VLDL), decreasing free fatty acid release, and decreasing triglyceride synthesis., Clofibrate induces changes in blood coagulation which are independent of the lipid-lowering action of the drug. The drug decreases platelet adhesiveness. Plasma fibrinogen concn decrease during the first 6 wk to 4 mo of therapy after which the concn return toward normal. Plasma fibrinolysis is usually increased., Their primary effect is to increase the activity of lipoprotein lipase, which in turn promotes the catabolism of the triglyceride rich lipoproteins, VLDL and IDL. The drugs may also decrease the hepatic synthesis and secretion of VLDL. Fibric acids are believed to raise HDL cholesterol indirectly as a result of the decrease in the concentration of VLDL triglyceride. VLDL normally exchanges lipids with HDL, the triglycerides of VLDL moving to HDL and the cholesteryl esters of HDL moving to VLDL. When VLDL concentrations are reduced, this exchange is slowed. Cholesteryl esters remain in HDL and thus the concentration of HDL cholesterol increases. /Fibric Acids/
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Color/Form

OIL, COLORLESS TO PALE YELLOW LIQ

CAS No.

637-07-0
Record name Clofibrate
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Melting Point

118-119, < 25 °C
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Synthesis routes and methods I

Procedure details

Clofibric acid (1.073 g, 5 mmol) and ephedrine (0.826 g, 5 mmol) were molten in a hot mortar until a free-flowing clear liquid was obtained. The mixture solidified at room temperature and was grinded to obtain a yellow powder in quantitative yield. 1H-NMR (300 MHz, d6-DMSO) δ(ppm)=9.36 (br s, 2H), 7.30 (m, 5H), 7.19 (d, J=8.8 Hz, 2H), 6.82 (d, J=8.75 Hz, 2H), 5.10 (s, 1H), 3.12 (m, 1H), 2.52 (s, 3H), 1.41 (s, 6H), 0.85 (d, J=6.58 Hz), 3H). 13C-NMR (75 MHz, d6-DMSO) δ(ppm)=176.8, 155.5, 141.8, 128.5, 128.0, 126.9, 125.8, 123.4, 119.2, 80.2, 69.8, 59.5, 30.7, 25.8, 9.6. mp 131° C., T5%onset 166° C.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-chlorophenol (3 g, 23.3 mmol) in ethanol (100 mL) at room temperature is added potassium hydroxide (1.3 g, 23.3 mmol). The suspension is warmed at ˜35° C. for 15 min to complete dissolution before ethyl α-bromoisobutyrate (3.46 mL, 23.3 mmol) is introduced. The reaction is then heated to reflux where it is maintained for 16 h. After this time, the mixture is cooled to room temperature and filtered. The collected solids are washed with additional ethanol (10 mL) and the combined filtrates are concentrated under reduced pressure. The residue is dissolved in DCM (60 mL) and washed with water (×2). The organic phase is dried (Na2SO4), filtered and concentrated under reduced pressure to provide the title compound as a clear colourless liquid (2.30 g, 40%). 1H NMR (400 MHz, CHLOROFORM-d): δ ppm 1.25 (3H, t, J=7.1 Hz), 1.58 (6H, s), 4.23 (2H, q, J=7.1 Hz), 6.78 (2H, d, J=9.0 Hz), 7.19 (2H, d, J=9.1 Hz); m/z: 243/245 [M+H+].
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40%

Synthesis routes and methods IV

Procedure details

Ethyl 2-bromo-2-methyl-propanoate and p-chlorophenol was dissolved in dry acetone and treated with potassium carbonate. After stirring at rt for 30 min., the mixture was refluxed for 16 h. The reaction mixture was poured into water and extracted with DCM. The organic layer was dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (silica, hexanes:EtOAc, 9:1, 6:1 to 3:1) to give the desired product, which was used in the following step without further purification.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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